REACTION_CXSMILES
|
FC(F)(F)C(O)=O.[CH3:8][O:9][C:10]1[CH:19]=[C:18]2[C:13]([N:14]=[CH:15][C:16]([NH2:20])=[N:17]2)=[CH:12][CH:11]=1.C(N(CC)CC)C.[C:28](N1C=CC=CC1=O)(N1C=CC=CC1=O)=[S:29]>C(Cl)Cl>[N:20]([C:16]1[CH:15]=[N:14][C:13]2[C:18](=[CH:19][C:10]([O:9][CH3:8])=[CH:11][CH:12]=2)[N:17]=1)=[C:28]=[S:29] |f:0.1|
|
Name
|
|
Quantity
|
578 mg
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F.COC1=CC=C2N=CC(=NC2=C1)N
|
Name
|
|
Quantity
|
335 μL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
557 mg
|
Type
|
reactant
|
Smiles
|
C(=S)(N1C(C=CC=C1)=O)N1C(C=CC=C1)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The reaction was directly eluted on a 120 g silica gel cartridge with 0 to 25% EtOAc in hexane, 25 min, at 35 mL/min
|
Duration
|
25 min
|
Name
|
|
Type
|
product
|
Smiles
|
N(=C=S)C1=NC2=CC(=CC=C2N=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.387 mmol | |
AMOUNT: MASS | 84 mg | |
YIELD: PERCENTYIELD | 19% | |
YIELD: CALCULATEDPERCENTYIELD | 19.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |